2-Methyl-4-decanone

Description

Contextualization within Branched Long-Chain Ketone Chemistry

Branched long-chain ketones are a subclass of aliphatic hydrocarbons, which are characterized by straight or branched carbon chains. thegoodscentscompany.com The presence of a carbonyl functional group defines them as ketones, and the "-one" suffix in their nomenclature signifies this. chemicalbook.com The position of the carbonyl group is crucial; for ketones with five or more carbons, a number is used to indicate its location on the chain. wikipedia.org

The structure of 2-Methyl-4-decanone places it within a complex family of isomers. Isomers are molecules that share the same molecular formula but have different structural arrangements. researchgate.netchemrxiv.org The properties of decanone isomers, for instance, can vary based on the placement of the carbonyl group and the presence of any branching. The methyl group in this compound, compared to a linear isomer like 4-decanone, can influence its physical properties, such as boiling point and viscosity, by altering intermolecular forces. wikipedia.org

The synthesis of such branched ketones often involves well-established organic reactions that create new carbon-carbon bonds. A common and versatile method is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the electrophilic carbon of a carbonyl group. pressbooks.pub For example, this compound could theoretically be synthesized by reacting heptanal (B48729) with a Grignard reagent derived from 2-bromopropane (B125204) to form the precursor alcohol, 2-methyl-4-decanol. Subsequent oxidation of this secondary alcohol would yield the target ketone, this compound. semanticscholar.org Another classic approach is the Reformatsky reaction, which uses zinc to condense an α-halo ester with a ketone or aldehyde, ultimately forming a β-hydroxy-ester that can be further modified. byjus.comwikipedia.orgjk-sci.comua.esbeilstein-journals.org

Research Significance in Specialized Chemical and Biological Domains

The specific structure of branched ketones often dictates their function in nature. While research directly on this compound is limited, studies on analogous compounds provide significant context for its potential biological importance.

A notable finding is the identification of this compound as one of twenty-four volatile organic compounds detected in the feces of domestic cats (Felis catus). This discovery suggests a potential role for the compound as a semiochemical—a chemical messenger that carries information between organisms. It is hypothesized that such molecules may function as pheromones, influencing social or reproductive behaviors. jk-sci.com

This hypothesis is strengthened by research on structurally similar compounds. For instance, 2-methylheptan-4-one, a smaller branched ketone, is a known pheromone used in the chemical communication systems of the Eurasian mountain reindeer, the agave weevil, and several ant species. Furthermore, many long-chain methyl ketones, which are structural isomers of branched ketones, have been identified as potent insect repellents. Studies have shown that ketones like 2-decanone (B165314), 2-undecanone, and 2-tridecanone (B165437) exhibit significant repellent and insecticidal activity against various pests, including the malaria-transmitting mosquito Anopheles gambiae and the vine mealybug. wikipedia.orgsemanticscholar.org This established biological activity in related ketones highlights a promising area of investigation for this compound as a potential semiochemical or biopesticide.

The table below compares this compound with some of its isomers that have been noted in fragrance and biological studies.

| Compound Name | Molecular Formula | CAS Number | Known Significance |

| This compound | C₁₁H₂₂O | 6628-25-7 | Identified in cat feces, potential semiochemical. jk-sci.com |

| 2-Decanone | C₁₀H₂₀O | 693-54-9 | Fragrance ingredient; insecticidal and repellent properties. wikipedia.org |

| 3-Decanone | C₁₀H₂₀O | 928-80-3 | Fragrance and flavor component; studied for antifungal activity. |

| 8-Methyl-2-decanone | C₁₁H₂₂O | 374699-42-0 | Flavoring agent; synthesis target in pheromone research. lookchem.com |

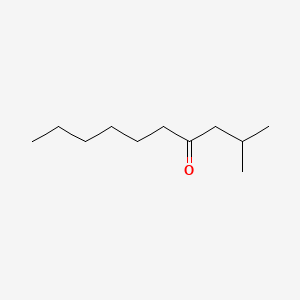

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyldecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIWMSRDAQBYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216480 | |

| Record name | 2-Methyl-4-decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-25-7 | |

| Record name | 4-Decanone, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYL ISOBUTYL KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Decanone

De Novo Chemical Synthesis Routes

The construction of the 2-methyl-4-decanone carbon skeleton can be achieved through several de novo synthetic strategies, prominently featuring transition metal-catalyzed reactions and oxidative methods.

Transition Metal-Catalyzed Approaches (e.g., Rhodium or Iridium Catalysis)

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like this compound from simpler precursors.

Rhodium-Catalyzed Synthesis:

Rhodium complexes have been effectively used to catalyze the synthesis of branched ketones. nih.govorganic-chemistry.org One notable method involves the regiodivergent reductive coupling of vinyl bromides with aldehydes, mediated by formate (B1220265). nih.govthieme-connect.com In this approach, rhodium catalysts modified with specific phosphine (B1218219) ligands can selectively produce branched ketones. For instance, the use of a strongly coordinating ligand like PtBu2Me favors the formation of the branched ketone product. nih.govthieme-connect.com The proposed mechanism involves the oxidative addition of the vinyl bromide to the rhodium center, followed by aldehyde insertion into the rhodium-vinyl bond. Subsequent steps lead to the formation of an allylic alcohol intermediate, which then undergoes redox isomerization to yield the final branched ketone. nih.gov This method provides a direct route to branched ketones from readily available aldehydes, bypassing multi-step sequences. nih.gov

Another rhodium-catalyzed approach involves the tandem butadiene-mediated carbonyl addition-redox isomerization of primary alcohols to produce isobutyl ketones, a class of branched ketones. organic-chemistry.org This process utilizes butadiene as both a reactant and a hydrogen donor, converting alcohols to aldehydes in situ, which then couple with butadiene and isomerize to the ketone product. organic-chemistry.org

Iridium-Catalyzed Synthesis:

Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have also proven efficient in synthesizing branched ketones. diva-portal.orgacs.org One strategy involves the alkylation of secondary alcohols with primary alcohols under "borrowing hydrogen" conditions. acs.org In this process, the iridium catalyst facilitates the dehydrogenation of both alcohols to their corresponding carbonyl compounds, which then undergo an aldol-type condensation followed by hydrogenation to form the α-alkylated ketone. diva-portal.orgacs.org This method allows for the direct synthesis of α,α-disubstituted ketones from simple alcohol starting materials. acs.org

Furthermore, iridium-catalyzed enantioselective allylic substitution of silyl (B83357) enol ethers derived from ketones with allylic alcohols provides another route to chiral branched ketones. rsc.orgnih.gov These reactions can proceed with high enantioselectivity and branched-to-linear selectivity. rsc.orgnih.gov

Oxidative Procedures for Ketone Formation (e.g., Wacker-Tsuji Olefin Oxidation)

Oxidative methods provide a direct means of converting alkenes into ketones. The Wacker-Tsuji oxidation is a prominent example of such a transformation. libretexts.orgresearchgate.net

The Wacker-Tsuji oxidation typically employs a palladium(II) catalyst in the presence of a co-oxidant, such as a copper salt or, in more modern variations, a peroxide, to oxidize a terminal alkene to a methyl ketone. libretexts.orgscispace.com For the synthesis of 2-decanone (B165314), a related ketone, 1-decene (B1663960) can be oxidized using a palladium chloride catalyst and a co-oxidant like chromium(VI) oxide in a mixture of acetonitrile (B52724) and water. chemicalbook.com This general methodology can be adapted for the synthesis of branched ketones from the corresponding branched alkenes.

The reaction mechanism involves the coordination of the alkene to the palladium(II) center, followed by nucleophilic attack of water on the coordinated alkene to form a hydroxypalladation intermediate. libretexts.org Subsequent β-hydride elimination and tautomerization of the resulting enol leads to the ketone product. libretexts.org The choice of solvent and co-oxidant can be crucial for the reaction's efficiency and selectivity. libretexts.orgscispace.com

Specific Reaction Conditions and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

In rhodium-catalyzed reductive couplings, the choice of ligand is paramount for controlling regioselectivity. For instance, in the synthesis of branched ketones from aldehydes and vinyl bromides, the use of PtBu2Me as a ligand leads to the branched product, while the less coordinating PPh3 ligand favors the formation of the linear ketone. nih.govthieme-connect.com The reaction is typically carried out in a suitable solvent with a formate salt as the reductant. nih.gov

For the Wacker-Tsuji oxidation, a general procedure for the oxidation of terminal olefins involves using palladium(II) chloride (5 mol%) and chromium(VI) oxide (0.5 equivalents) in a mixture of acetonitrile and water at 60°C. chemicalbook.com This method has been reported to produce 2-decanone from 1-decene in 95% yield after 6.5 hours. chemicalbook.com Optimization of factors such as catalyst loading, co-oxidant, solvent system, and reaction temperature is essential for achieving high yields and minimizing side reactions. scispace.commdpi.com

| Synthetic Method | Catalyst/Reagents | Key Conditions | Product Type | Reported Yield |

| Rhodium-Catalyzed Reductive Coupling | Rhodium complex with PtBu2Me ligand, formate | Aldehyde, vinyl bromide | Branched Ketone | Good yields reported for various substrates. nih.gov |

| Wacker-Tsuji Oxidation | PdCl2, CrO3 | CH3CN/H2O, 60°C, 6.5 h | Methyl Ketone | 95% for 2-decanone. chemicalbook.com |

| Iridium-Catalyzed Alkylation | NHC–Iridium(I) complex | Secondary and primary alcohols, aerobic conditions | α,α-disubstituted Ketones | Good to excellent conversions and yields. diva-portal.orgacs.org |

Mechanistic Studies of Ketone Formation and Reactivity

Understanding the mechanisms of ketone formation and the inherent reactivity of the carbonyl group is fundamental to designing synthetic routes and predicting chemical behavior.

Carbonyl Group Reactivity in Organic Synthesis

The carbonyl group (C=O) is a highly polar functional group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.orgnptel.ac.in This polarity dictates its reactivity, making it susceptible to nucleophilic addition reactions. libretexts.orgnptel.ac.in

In the context of the synthesis of this compound, the final step often involves the formation of the carbonyl group. For instance, in transition metal-catalyzed redox isomerization reactions, an allylic alcohol intermediate is converted to the ketone. nih.govorganic-chemistry.org This occurs through a metal-hydride-mediated process.

The reactivity of the carbonyl group in this compound allows for further functionalization. It can undergo nucleophilic attack by various reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated to form enolates, which are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon bonds at the α-position. brainly.com

Stereochemical Considerations in Branched Ketone Synthesis

The synthesis of branched ketones like this compound often introduces one or more stereocenters. Controlling the stereochemistry of these centers is a significant challenge and a key area of research in organic synthesis.

In the case of this compound, the carbon at position 4 is a stereocenter. Enantioselective synthesis aims to produce a single enantiomer of the product. This can be achieved by using chiral catalysts or auxiliaries. For example, iridium-catalyzed allylic substitution reactions using chiral ligands have been shown to produce enantioenriched products. rsc.orgnih.govosti.gov Similarly, rhodium-catalyzed reactions employing chiral phosphine ligands can achieve high enantioselectivity. acs.org

The stereochemical outcome of a reaction is often determined by the transition state geometry. In metal-catalyzed reactions, the coordination of the substrate and reagents to the metal center in a specific orientation can favor the formation of one stereoisomer over another. Understanding these interactions is crucial for the rational design of stereoselective synthetic methods.

Biosynthetic Pathways and Natural Occurrence in Biological Systems

Natural Occurrence in Diverse Organisms and Matrices

A comprehensive search of scientific databases and literature provides no specific data on the natural occurrence of 2-Methyl-4-decanone in the matrices outlined below. The compound is not listed as a known constituent in major natural product databases under the specified contexts.

Presence in Plant Volatilomes

There is no scientific literature available that documents the identification of this compound as a volatile organic compound (VOC) emitted by plants. Studies on plant volatilomes have identified a wide array of compounds, including various ketones, but this compound is not reported among them.

Table 1: Documented Presence of this compound in Plant Volatilomes No data available in the scientific literature.

Microbial Production of Ketone Metabolites

The production of methyl ketones by microorganisms is a known metabolic process. However, research focused on microbial metabolomics has not specifically identified this compound as a metabolite. The biosynthetic pathways described in microorganisms for ketone production primarily involve straight-chain fatty acid precursors, which would not typically yield this branched structure.

Table 2: Documented Microbial Production of this compound No data available in the scientific literature.

Formation in Food Systems (Chemical Aspects)

The formation of flavor and aroma compounds in food systems, particularly through processes like the Maillard reaction and lipid oxidation, is a complex area of study. While various ketones are known to form during the heating and processing of foods, there are no specific findings in the reviewed literature that detail the chemical pathways leading to the formation of this compound in any food matrix.

Table 3: Documented Formation of this compound in Food Systems No data available in the scientific literature.

Enzymatic Synthesis and Biotransformation Studies

Information regarding the enzymatic processes that could synthesize or modify this compound is absent from the current body of scientific research.

Role of Specific Enzymes in Ketone Biosynthesis

While enzymes involved in the biosynthesis of straight-chain methyl ketones have been characterized, particularly from plants and microbes, no specific enzymes have been identified or studied for their role in the potential synthesis of this compound.

Biotransformation Pathways and Metabolite Profiling

There are no available studies on the biotransformation of this compound in any biological system. Consequently, metabolite profiling data, which would identify the products of such transformations, does not exist in the scientific literature.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating individual volatile compounds from complex mixtures, a necessary prelude to their identification and quantification.

Gas Chromatography (GC) Applications in Volatile Compound Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov Its high resolution and sensitivity make it ideal for separating components of complex matrices, such as those found in food, beverages, and environmental samples. nih.gov In the context of analyzing compounds like 2-Methyl-4-decanone, GC, often coupled with a mass spectrometer (GC-MS), allows for the separation of the ketone from other volatile constituents. mdpi.comnih.gov The compound is eluted from the GC column at a specific retention time, which is characteristic of its chemical properties and the column's stationary phase. This technique has been widely applied to the analysis of volatile compounds in various matrices, including fermented beverages and food products. mdpi.comnih.govnih.govnotulaebotanicae.ro The analysis of volatile compounds in food samples like meat has also been successfully performed using GC-MS. researchgate.netjfda-online.com

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from various sample matrices. mdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including ketones like this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber. rsc.org The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. rsc.orgmdpi.com

HS-SPME is valued for its simplicity, speed, and sensitivity, and it has been successfully used to profile volatile compounds in a wide array of samples, including food, beverages, and biological specimens. researchgate.netmdpi.comfrontiersin.orgnih.govnih.govmdpi.commdpi.com For instance, it has been employed to analyze volatile compounds in cheese, malt, and various fruits. mdpi.comrsc.orgmdpi.com The choice of fiber coating is critical and can be optimized to selectively extract certain classes of compounds. mdpi.comnih.gov For the analysis of a broad range of volatiles, including ketones, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | nih.govresearchgate.net |

| Extraction Temperature | 50-80°C | mdpi.comnih.gov |

| Extraction Time | 30-60 min | mdpi.comnih.gov |

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. When coupled with GC, it provides a powerful method for identifying unknown components in a mixture.

Electron Ionization (EI) Mass Spectral Data of Branched Ketones

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, with a pattern of fragment ions that can be used for structural elucidation. The mass spectrum of a branched ketone like this compound would be expected to show a molecular ion peak (M+), corresponding to the intact molecule, although it may be weak or absent in some cases. udel.edu The NIST WebBook provides mass spectral data for this compound (CAS No. 6628-25-7), which serves as a reference for its identification. nist.govnist.gov The fragmentation of aliphatic ketones is characterized by specific cleavage patterns that provide clues to the compound's structure. miamioh.edulibretexts.org For example, the mass spectrum of 2-decanone (B165314) shows prominent peaks at m/z 43 and 58. nih.gov

Interpretation of Alpha-Cleavage and McLafferty Rearrangement Pathways

The fragmentation of branched ketones in EI-MS is governed by well-established pathways, primarily alpha-cleavage and the McLafferty rearrangement. udel.edulibretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. miamioh.edulibretexts.org This cleavage results in the formation of a stable acylium ion. For an asymmetrical ketone, cleavage can occur on either side of the carbonyl group, with the loss of the larger alkyl group often being favored. uni-saarland.de In the case of 5-methyl-2-hexanone, alpha cleavage at the more substituted side leads to a fragment with an m/z of 43. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a hydrogen atom on the gamma-carbon. slideshare.netslideshare.net The rearrangement proceeds through a six-membered ring transition state, involving the transfer of the gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons. libretexts.orgslideshare.net This results in the formation of a neutral alkene molecule and a resonance-stabilized enol radical cation. slideshare.net For 5-methyl-2-hexanone, the McLafferty rearrangement results in a fragment with an m/z of 58. libretexts.orgjove.com The study of the McLafferty rearrangement in various ketones, including branched ones like 4-methyl-2-pentanone, has provided insights into the dynamics of this process. msu.edu

The interplay of these fragmentation pathways gives rise to the unique mass spectrum of a branched ketone, allowing for its structural identification.

| Fragmentation Pathway | Description | Example (5-methyl-2-hexanone) | Reference |

|---|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. | [CH₃CO]⁺ at m/z 43 | libretexts.org |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen with subsequent β-cleavage. | Fragment at m/z 58 | libretexts.orgjove.com |

Accurate Mass Measurement and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of a compound's elemental composition. fiveable.mentnu.edu For a given nominal mass, there can be multiple possible elemental formulas; however, with the high accuracy of HRMS, the correct formula can be determined. chromatographyonline.com For instance, an accurate mass measurement of this compound (C11H22O) would yield a mass very close to its calculated exact mass of 170.16700 Da. chemsrc.com This capability is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. fiveable.me Techniques like high-resolution time-of-flight (HR-ToF) mass spectrometry can be used to determine elemental ratios such as O/C and H/C from the measured mass spectra. utexas.edunasa.govcolorado.edu

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and bonding arrangements within a molecule. For this compound, infrared (IR) spectroscopy provides key insights into its molecular vibrations.

Infrared (IR) Spectroscopic Signatures

The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a saturated aliphatic ketone. The most prominent of these is the carbonyl (C=O) stretching vibration. orgchemboulder.com For saturated ketones of this type, this strong absorption peak typically appears in the region of 1715 ± 10 cm⁻¹. spcmc.ac.in Conjugation with a double bond or an aromatic ring would lower this frequency, but the structure of this compound lacks such features. orgchemboulder.commsu.edu

Another significant feature in the IR spectrum is the C-H stretching vibrations of the alkyl groups, which are observed around 2991 cm⁻¹. orgchemboulder.com Additionally, saturated ketones exhibit a moderate absorption band in the 1100-1230 cm⁻¹ range, which is attributed to the C-C-C stretching and bending vibrations involving the carbon atom adjacent to the carbonyl group. spcmc.ac.inspectroscopyonline.com The partial positive charge on the carbonyl carbon induces a significant dipole moment in the adjacent C-C bonds, leading to a more intense absorption than typical C-C stretching vibrations in hydrocarbons. spcmc.ac.in

A summary of the characteristic IR absorption bands for ketones is provided in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Saturated Ketone) | 1715 ± 10 | Strong | This is a hallmark peak for identifying the ketone functional group. orgchemboulder.comspcmc.ac.in |

| C-H Stretch (Alkyl) | ~2850-3000 | Strong | Indicates the presence of sp³ hybridized C-H bonds in the molecule. orgchemboulder.com |

| C-C-C Stretch/Bend | 1100-1230 | Moderate | Involves the carbons alpha to the carbonyl group. spcmc.ac.inspectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules like this compound. fiveable.me Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the hydrogen atoms adjacent to the carbonyl group (alpha-hydrogens) are deshielded and typically resonate at a chemical shift of approximately 2-3 ppm. acs.org The integration of each signal corresponds to the number of hydrogen atoms, and the splitting pattern (multiplicity) reveals the number of neighboring protons. acs.org

¹³C NMR spectroscopy is particularly useful for identifying the carbonyl carbon, which appears in a distinct region of the spectrum, generally between 190 and 215 ppm for aldehydes and ketones. bham.ac.uklibretexts.org This downfield shift is a result of the deshielding effect of the electronegative oxygen atom. Other carbon atoms in the alkyl chain will appear at higher field strengths. bham.ac.uk

The following tables summarize the expected NMR data for this compound based on general principles for ketones and data from similar structures.

Ecological and Inter Organismal Chemical Interactions

Role as Semiochemicals in Insect Chemical Ecology

Semiochemicals are critical for communication between organisms. In insect chemical ecology, these compounds can act as attractants (pheromones, kairomones) or repellents, influencing behaviors such as mating, oviposition, and foraging.

A thorough search of existing scientific studies has not yielded specific data on the chemoattractive or repellent activities of 2-Methyl-4-decanone towards any insect species. While related ketones are known to have such properties, no direct research has been published on this specific compound.

The mechanisms by which insects detect and process chemical cues involve specialized olfactory receptor neurons. There is currently no information available in the scientific literature that details the specific chemoreception mechanisms in insects for this compound.

Investigation of Chemoattractive and Repellent Activities

Chemical Characterization in Food Aroma and Flavor Research

The intricate tapestry of food flavor is woven from a multitude of volatile and non-volatile compounds. Among these, ketones play a significant role in defining the characteristic aroma profiles of many food items. This section focuses on the chemical characterization of one such ketone, this compound, within the context of food aroma and flavor research.

Identification and Quantitative Analysis in Flavor Profiles

While a significant body of research exists on the flavor chemistry of various ketones in food, specific data on the natural occurrence and quantitative analysis of This compound in food flavor profiles is notably scarce in publicly available scientific literature. However, the analysis of structurally related ketones provides a framework for understanding its potential presence and importance. For instance, various methyl ketones, such as 2-decanone (B165314), have been identified in dairy products like cheese and milk, as well as in fruits. tandfonline.comperflavory.comthegoodscentscompany.com The concentrations of these ketones can be influenced by factors such as the animal's diet in dairy products or the ripening stage of fruits.

In the context of analytical methodologies, studies on other ketones demonstrate the use of techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for their quantification. mdpi.com These methods allow for the sensitive detection of volatile compounds in the headspace of a food sample. Should this compound be present in a food's aroma profile, similar analytical approaches would be employed for its identification and quantification.

The table below illustrates a hypothetical scenario for the identification of this compound in a food sample, based on standard analytical techniques used in flavor chemistry.

| Analytical Parameter | Description | Method of Determination |

| Compound Identification | Confirmation of the presence of this compound. | Comparison of the mass spectrum and retention index of the unknown peak with that of a pure standard of this compound. |

| Quantitative Analysis | Determination of the concentration of this compound in the food matrix. | Internal or external standard calibration using a known concentration of a standard compound, often an isotopically labeled version of the analyte or a compound with similar chemical properties. |

| Instrumentation | The primary analytical instrument used for separation and detection. | Gas Chromatography-Mass Spectrometry (GC-MS). |

| Sample Preparation | The method used to extract volatile compounds from the food matrix. | Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), or other extraction techniques. |

Contribution to Odor Activity Value (OAV) in Food Science

Due to the lack of published data on the concentration and odor threshold of This compound , its specific OAV in various foods cannot be provided at this time. However, the principle of OAV can be illustrated using data for a related compound, 2-decanone, which has been described as having floral, fatty, and peach-like odor characteristics with a fermented, cheesy taste. perflavory.comfoodb.ca

The following table demonstrates how the OAV would be calculated for a hypothetical volatile compound, illustrating the importance of both concentration and odor threshold.

| Compound | Concentration in Food (µg/kg) | Odor Threshold in Water (µg/kg) | Calculated Odor Activity Value (OAV) | Potential Aroma Contribution |

| Hypothetical Ketone A | 50 | 5 | 10 | Significant contributor to the aroma. |

| Hypothetical Ketone B | 200 | 400 | 0.5 | Unlikely to be a significant contributor to the aroma on its own. |

This table provides an illustrative example of OAV calculation. The values presented are hypothetical and not specific to this compound.

The sensory properties of a molecule, and thus its odor threshold, are closely linked to its chemical structure. For example, the methylation of a terpene can lead to significant changes in its odor description and threshold. mdpi.com Therefore, while related to 2-decanone, this compound would possess its own unique odor characteristics and threshold, which would need to be experimentally determined to calculate its OAV and understand its role in food flavor.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the geometry and electronic characteristics of 2-Methyl-4-decanone. These calculations can predict stable conformations, bond lengths, bond angles, and the distribution of electrons within the molecule, which are fundamental to its chemical nature. mdpi.comscience.gov

The presence of a long, flexible alkyl chain and a methyl branch gives this compound significant conformational complexity. Conformational analysis is crucial for understanding the molecule's physical properties and reactivity patterns.

| Conformational Factor | Description | Relevance to this compound |

|---|---|---|

| Rotational Isomers (Rotamers) | Different spatial arrangements of atoms arising from rotation about single bonds. | The decanone chain allows for numerous rotamers, with staggered forms being the most stable. |

| Steric Hindrance | Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow. | The methyl group at C2 and the hexyl group at C4 create steric constraints that disfavor certain conformations. openstax.org |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. | Eclipsed conformations along the alkyl chain have higher torsional strain than staggered ones. |

| Computational Modeling | Use of methods like DFT to calculate the relative energies of different conformations and identify the most stable structures. | Predicts an ensemble of rapidly interconverting, low-energy conformations in the gas phase or solution. nih.gov |

The reactivity of this compound is primarily dictated by the electronic properties of its carbonyl group. Quantum chemical calculations can quantify these properties and help predict how the molecule will behave in chemical reactions.

The carbonyl group (C=O) is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This creates a partial negative charge (δ-) on the oxygen and a significant partial positive charge (δ+) on the carbonyl carbon. numberanalytics.com This electrophilic carbon atom is the primary site for attack by nucleophiles. openstax.orgnumberanalytics.com The reactivity of ketones is generally lower than that of aldehydes due to both electronic and steric factors. openstax.org Electronically, the two alkyl groups attached to the carbonyl carbon in a ketone (an isobutyl group and a hexyl group in this case) are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon compared to an aldehyde. numberanalytics.com Sterically, these two bulky groups hinder the approach of a nucleophile to the carbonyl carbon, raising the energy of the transition state. openstax.org

| Property | Description | Predicted Influence on Reactivity |

|---|---|---|

| Carbonyl Polarization | The C=O bond is polarized, with the carbon being electrophilic (δ+) and the oxygen being nucleophilic (δ-). | The electrophilic carbon is the primary site for nucleophilic addition reactions. numberanalytics.com |

| Inductive Effect | The alkyl groups (isobutyl and hexyl) donate electron density to the carbonyl carbon. | Slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive than less substituted ketones or aldehydes. numberanalytics.com |

| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic attack involves the HOMO of the nucleophile and the LUMO of the ketone. | The LUMO is primarily located on the carbonyl group, specifically the π*C=O orbital, confirming it as the site of attack. imperial.ac.uk |

| Steric Hindrance | The bulky alkyl groups shield the carbonyl carbon from attack. | Reduces the rate of nucleophilic addition compared to less hindered ketones. openstax.org |

Conformational Analysis of Branched Ketones

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. This allows for a deeper understanding of reaction outcomes, rates, and selectivity.

For reactions such as nucleophilic addition to the carbonyl group of this compound, computational modeling can map out the potential energy surface connecting reactants to products. The highest point on the lowest energy path is the transition state, and its structure and energy determine the reaction's rate and selectivity. msu.edu

In nucleophilic additions to chiral or prochiral ketones, the stereochemical outcome is often predicted by models like the Felkin-Anh model. nih.gov However, for very fast reactions with highly reactive nucleophiles, the reaction rate can approach the diffusion limit, and these equilibrium-based models may fail. nih.gov In such scenarios, the reaction's selectivity is governed by the relative accessibility of the carbonyl faces in the ketone's lowest energy conformation. nih.gov Computational methods like DFT can be used to calculate the energies of competing transition states (e.g., those leading to different stereoisomers) with high accuracy. researchgate.net Factors such as the conformation of the ketone and the nature of the nucleophile are critical in determining the lowest energy reaction pathway. nih.govresearchgate.net

Mass spectrometry is a key analytical technique for identifying chemical structures. When a molecule like this compound is ionized in a mass spectrometer, it forms a radical cation (M•+) that subsequently breaks apart into smaller, charged fragments. Simulating these fragmentation pathways helps in interpreting experimental mass spectra. The NIST Chemistry WebBook confirms that mass spectral data for this compound is available. nist.govnist.gov

Two of the most common fragmentation pathways for aliphatic ketones are alpha-cleavage and the McLafferty rearrangement. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent (alpha) to the carbonyl group. The positive charge is typically retained on the oxygen-containing fragment, forming a stable acylium ion. For this compound, two primary alpha-cleavage pathways are possible.

McLafferty Rearrangement: This rearrangement is characteristic of ketones with a sufficiently long alkyl chain possessing a hydrogen atom on the gamma-carbon. It proceeds through a six-membered ring transition state, where the gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org This results in the elimination of a neutral alkene molecule and the formation of a new radical cation.

| Fragmentation Pathway | Lost Fragment | Detected Fragment Ion | Predicted m/z | Notes |

|---|---|---|---|---|

| Parent Ion (M•+) | - | [C₁₁H₂₂O]•+ | 170 | The radical cation of the intact molecule. |

| Alpha-Cleavage (1) | •CH₂(CH₂)₄CH₃ (Hexyl radical) | [CH₃CH(CH₃)CH₂CO]⁺ | 85 | Cleavage of the C4-C5 bond. Formation of a stable secondary acylium ion. |

| Alpha-Cleavage (2) | •CH₂CH(CH₃)₂ (Isobutyl radical) | [CH₃(CH₂)₄CO]⁺ | 113 | Cleavage of the C3-C4 bond. |

| McLafferty Rearrangement | CH₂=CH(CH₂)₃CH₃ (1-Octene) | [CH₃C(OH)=CH₂]•+ | 58 | Transfer of a hydrogen from C6 to the carbonyl oxygen, followed by cleavage of the C4-C5 bond. The resulting enol radical cation is detected. |

Emerging Research Directions and Future Perspectives on 2 Methyl 4 Decanone

Development of Sustainable Synthetic Strategies

The pursuit of green chemistry is reshaping the synthesis of chemical compounds, moving away from conventional methods that often rely on harsh conditions and hazardous materials. researchgate.net For 2-Methyl-4-decanone, future research is geared towards developing environmentally benign and efficient synthetic routes, with a significant focus on biocatalysis.

Traditional synthesis might involve reactions with precursors such as heptanal (B48729) or 1-hexene. chemsrc.com However, sustainable strategies increasingly look towards enzymatic processes. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes recognized as powerful green catalysts for their ability to perform oxidations of ketones to esters under mild conditions. asm.org Research has demonstrated the activity of BVMOs on structurally similar aliphatic ketones. For instance, a BVMO from Rhodococcus pyridinivorans showed high activity towards various decanones, and other BVMOs have been used to oxidize 2-decanone (B165314). asm.orgasm.org This suggests a strong potential for identifying or engineering a BVMO that can selectively oxidize a corresponding precursor to yield this compound or its ester analog. The use of whole-cell biocatalysts or purified enzymes could offer high selectivity, reduced waste, and operation under aqueous, ambient conditions, aligning with the core principles of green chemistry. researchgate.netuni-greifswald.de

Table 1: Comparison of Synthetic Approaches for Ketones

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis (Emerging) |

|---|---|---|

| Reagents | Often involves strong oxidants, organometallic reagents. | Enzymes (e.g., BVMOs), cofactors (e.g., NADPH), whole cells. uni-greifswald.de |

| Solvents | Typically organic solvents. | Often aqueous media (buffer). asm.org |

| Conditions | Can require high temperatures and pressures. | Mild conditions (e.g., ambient temperature, neutral pH). asm.org |

| Selectivity | May produce by-products, requiring further purification. | High chemo-, regio-, and enantioselectivity. asm.org |

| Sustainability | Generates more chemical waste; may use toxic reagents. | Biodegradable catalysts, less waste, lower energy consumption. researchgate.net |

Advances in Analytical Methodologies for Trace Detection

Detecting and quantifying volatile organic compounds (VOCs) like this compound at trace levels is crucial for understanding its role in complex matrices such as food, biological samples, and the environment. Modern analytical chemistry has made significant strides, moving towards highly sensitive and automated techniques.

Gas chromatography-mass spectrometry (GC-MS) is the foundational technique for identifying such volatiles. iastate.edu However, for trace detection, pre-concentration techniques are essential. Headspace solid-phase microextraction (HS-SPME) has become a method of choice due to its efficiency, solvent-free nature, and ease of automation. iastate.eduresearchgate.net Studies show that SPME is 10 to 50 times more efficient than traditional static headspace sampling for extracting VOCs from biological samples. iastate.edu

Recent advancements include the coupling of SPME with tandem mass spectrometry (GC-MS/MS), which provides enhanced selectivity and sensitivity by monitoring specific ion transitions. Furthermore, for complex odor analysis, GC-MS is sometimes paired with olfactometry (GC-MS-O), which allows for the correlation of a chemical peak with a specific odor detected by a human panelist, verifying the sensory relevance of trace compounds. iastate.edu The optimization of SPME parameters, such as extraction time and temperature, and the use of derivatizing agents like PFBHA for carbonyl compounds, further improve detection limits, enabling quantification at parts-per-billion or even lower concentrations. researchgate.net

Table 2: Analytical Methods for Trace Detection of Volatile Ketones

| Method | Principle | Typical Application | Advantages |

|---|---|---|---|

| GC-MS | Separates compounds by gas chromatography and identifies them by their mass spectrum. | General identification of volatile compounds. | Robust and widely available. |

| HS-SPME-GC-MS | Adsorbs volatiles from the headspace onto a fiber, which is then desorbed into the GC-MS. | Quantifying off-flavors in milk; identifying VOCs in animal emissions. iastate.eduresearchgate.net | Solvent-free, high concentration factor, automatable. iastate.edu |

| GC-MS/MS | A second stage of mass analysis isolates and fragments a specific parent ion, increasing signal-to-noise. | Analysis of target compounds in complex matrices like wine. | High selectivity and sensitivity, reduces matrix interference. |

| GC-MS-O | An effluent splitter sends the sample to both the MS detector and a human sniffing port. | Identifying odor-active compounds in cat feces. iastate.edu | Confirms sensory impact of identified chemicals. iastate.edu |

Elucidation of Novel Biological Roles in Ecosystems

The biological functions of this compound are largely uncharted territory, presenting a fertile ground for future research. Its presence has been confirmed in the volatile profile of domestic cat feces, where it is part of a complex mixture of compounds. iastate.edu While its specific role in that context is unknown, the chemical structure—a methyl-branched ketone—is characteristic of many semiochemicals (signaling chemicals) used for communication in nature.

Many structurally related ketones serve as critical pheromones in the insect world. For example, 2-heptanone (B89624) is used as an alarm pheromone by some ant species, and other methyl ketones are common in the chemical defense and communication of various insects. A close structural analog, (S)-2-methyl-4-octanol, is a male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis. scielo.br These parallels strongly suggest that this compound could function as a pheromone (e.g., for alarm, aggregation, or territory marking) or another type of signaling molecule in an as-yet-unidentified organism. It could also be a kairomone, a compound emitted by one species that benefits a receiving species. Future ecological studies could screen for electrophysiological and behavioral responses to this compound in various insects or mammals to uncover these potential roles.

Table 3: Structurally Similar Compounds and Their Known Biological Roles

| Compound | Structure | Known Biological Role | Organism(s) |

|---|---|---|---|

| 2-Heptanone | C₇H₁₄O | Alarm Pheromone | Dolichoderine Ants |

| (S)-2-Methyl-4-octanol | C₉H₂₀O | Male-produced aggregation pheromone. scielo.br | Sugarcane weevil (Sphenophorus levis) scielo.br |

| 9-Methyl-3-decanone | C₁₁H₂₂O | Volatile organic compound. researchgate.net | Myxococcus xanthus (Bacterium) researchgate.net |

| 2-Decanone | C₁₀H₂₀O | Potential disease biomarker; fumigant against maize weevil. wikipedia.orgnih.gov | Humans; Maize weevil (Sitophilus zeamais) wikipedia.orgnih.gov |

Integration of Omics Data in Biosynthesis and Ecological Studies

Understanding the production and function of a natural compound like this compound in the 21st century requires an integrative systems biology approach. The "omics" disciplines—genomics, proteomics, and metabolomics—offer a powerful toolkit for this purpose.

Metabolomics is the first step, involving the large-scale study of small molecules. Advanced analytical techniques like GC-MS and LC-MS can identify and quantify this compound within a complex biological sample, establishing its presence and correlating its abundance with specific conditions or genetic backgrounds. nih.gov For example, metabolomic studies have identified 2-decanone as a potential biomarker in human saliva. nih.gov

Genomics and Transcriptomics can then be used to uncover the biosynthetic pathway. By sequencing the genome of an organism that produces the compound, researchers can search for genes encoding relevant enzymes, such as methylketone synthases or oxidoreductases. A study on the bacterium Bacillus nematocida successfully identified the gene (yneP) responsible for producing 2-heptanone and other methyl ketones by expressing candidate genes in E. coli and analyzing the resulting volatiles. frontiersin.org Similar approaches could pinpoint the genetic basis for this compound production.

Proteomics , the study of proteins, can confirm the function of candidate enzymes identified through genomics. It allows for the direct measurement of enzyme levels and their post-translational modifications, providing a more dynamic view of the biosynthetic machinery than genomics alone.

Integrating these omics datasets can create a comprehensive picture, from the genes that are transcribed and translated into enzymes, to the enzymatic reactions that produce this compound, and finally to its ecological role. This approach has been used successfully to elucidate complex biosynthetic pathways for other natural products and represents the future of research in this area. nih.gov

Table 4: Role of Omics Technologies in Studying this compound

| Omics Field | Core Focus | Potential Application for this compound |

|---|---|---|

| Metabolomics | Comprehensive analysis of metabolites in a biological system. | Detect and quantify this compound in various organisms and environments; correlate its presence with ecological interactions or physiological states. nih.gov |

| Genomics | Study of an organism's complete set of DNA. | Identify the organism(s) that produce the compound; discover the genes and gene clusters responsible for its biosynthesis (e.g., methylketone synthase genes). frontiersin.org |

| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome). | Determine which biosynthetic genes are active under specific conditions by measuring mRNA levels. |

| Proteomics | Large-scale study of proteins. | Identify and quantify the specific enzymes that catalyze the steps in the biosynthetic pathway; confirm the function of proteins encoded by candidate genes. |

Q & A

Q. What are the standard methods for synthesizing 2-Methyl-4-decanone, and how can reaction yields be optimized?

Methodological Answer: Synthesis of this compound typically employs Claisen-Schmidt condensation or alkylation of ketone precursors (e.g., methyl decanoate derivatives). Key optimization steps include:

- Catalyst selection : Use base catalysts (e.g., NaH or LDA) for deprotonation in alkylation reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Temperature control : Maintain 60–80°C to balance kinetic efficiency and side-product suppression .

Yield optimization requires GC-MS monitoring of intermediate phases and quenching at optimal conversion points (typically 85–90% yield) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : Detect ketone C=O stretch (1710–1740 cm⁻¹) and alkyl C-H vibrations .

- Mass spectrometry : Validate molecular ion ([M⁺] at m/z 184.3) and fragmentation patterns (e.g., loss of methyl groups) .

Cross-validation with synthetic intermediates is critical to rule out structural ambiguities .

Q. How can researchers determine the physicochemical properties (e.g., solubility, boiling point) of this compound experimentally?

Methodological Answer:

- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., hexane, ethanol) at 25°C .

- Boiling point : Employ fractional distillation under reduced pressure (record at 1 atm: ~245–250°C) .

- Thermodynamic stability : Perform DSC/TGA to analyze decomposition thresholds (>200°C) .

Report data with error margins (±2°C for boiling points, ±5% for solubility) and replicate trials (n=3) for reliability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stereochemical reactivity of this compound in enantioselective catalysis?

Methodological Answer:

- Hypothesis-driven design : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric alkylation .

- Control variables : Fix solvent (toluene), temperature (0°C), and substrate ratio while varying catalyst loading (1–5 mol%) .

- Analytical rigor : Use chiral GC or HPLC to quantify enantiomeric excess (ee) and correlate with steric parameters of ligands .

Statistical analysis (ANOVA) identifies significant variables, while in situ IR monitors reaction progress .

Q. How can contradictions in reported thermodynamic data (e.g., ΔH combustion) for this compound be resolved?

Methodological Answer:

- Systematic review framework :

- Protocol development : Define inclusion criteria (peer-reviewed studies, calorimetric methods) .

- Data extraction : Tabulate ΔH values, measurement techniques (bomb calorimetry vs. computational), and purity levels .

- Meta-analysis : Apply random-effects models to account for inter-study variability .

- Experimental replication : Repeat combustion trials using NIST-calibrated equipment, reporting uncertainties (±0.5%) .

Discrepancies often arise from impurities (e.g., residual solvents); thus, purity verification via GC-MS is essential .

Q. What computational strategies are effective for modeling this compound’s interactions with biological membranes?

Methodological Answer:

- Molecular dynamics (MD) simulations :

- Free energy calculations : Apply umbrella sampling to determine permeability coefficients (log P) .

Validate models with experimental bilayer partitioning data (e.g., vesicle leakage assays) .

Methodological Notes

- Data reporting : Adhere to journal standards (e.g., ACS Style) for spectral data and statistical analyses .

- Ethical replication : Share raw datasets (e.g., NMR FID files) via repositories like Zenodo to enhance reproducibility .

- Interdisciplinary collaboration : Integrate synthetic chemistry, computational modeling, and analytical validation to address complex research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.